NPS1 is classified as a chromatin remodeling factor. It is primarily sourced from yeast cells, specifically Saccharomyces cerevisiae, where it has been studied extensively due to its essential functions in cell cycle control and chromatin dynamics. The protein's classification as a component of the RSC complex highlights its role in ATP-dependent chromatin remodeling, which is vital for gene expression and DNA accessibility .
The synthesis of NPS1 protein involves transcription of the NPS1 gene followed by translation into the protein product. Various experimental techniques have been employed to study protein synthesis rates, including ribosome profiling and mass spectrometry. These methods allow researchers to quantify translation initiation and codon translation rates, providing insights into how NPS1 levels are regulated during different phases of the cell cycle .
For instance, ribosome profiling can reveal the distribution of ribosomes along mRNA transcripts, which helps in understanding the dynamics of NPS1 synthesis under varying environmental conditions or genetic backgrounds .
The molecular structure of NPS1 has been characterized through various biochemical methods. It is a large protein, approximately 160 kDa, that contains several functional domains essential for its activity. Structural studies suggest that NPS1 interacts with other proteins within the RSC complex, facilitating chromatin remodeling .
Data from crystallography and nuclear magnetic resonance spectroscopy have provided insights into its conformational states and interaction interfaces with other chromatin-associated proteins. These structural details are critical for understanding how NPS1 functions at a molecular level.
NPS1 participates in several biochemical reactions related to chromatin remodeling. It acts as an ATPase, utilizing ATP hydrolysis to induce conformational changes in nucleosomes, thereby facilitating access to DNA for transcription factors and other regulatory proteins. This process is essential for gene expression regulation during cell cycle progression .
Experimental studies have demonstrated that mutations in NPS1 can lead to altered sensitivity to various compounds, such as thiabendazole, indicating its role in cellular stress responses and chromatin integrity maintenance . These observations underscore the importance of NPS1's functional state in mediating cellular responses to environmental changes.
The mechanism of action for NPS1 involves its role as part of the RSC complex in remodeling chromatin structure. Upon binding to specific regions of DNA, NPS1 utilizes energy from ATP hydrolysis to reposition nucleosomes, making DNA more accessible for transcription machinery. This action is crucial during the G2/M transition when cells prepare for mitosis .
Quantitative data from studies indicate that disruptions in NPS1 function can lead to significant defects in chromosome segregation during mitosis, highlighting its essential role in maintaining genomic stability .
NPS1 protein exhibits several notable physical properties:
Chemically, NPS1 contains multiple phosphorylation sites that are critical for its activity regulation. Post-translational modifications such as phosphorylation can influence its interaction with other proteins within the RSC complex .
NPS1 has significant applications in scientific research:
The study of NPS1 not only enhances our understanding of yeast biology but also informs potential therapeutic strategies for diseases linked to chromatin remodeling dysfunctions .
The identification of NPS1 traces back to 1992, when genetic screens in S. cerevisiae isolated a gene encoding a 156.7 kDa nuclear protein (1,359 amino acids) essential for mitotic growth. Disruption of NPS1 resulted in cell cycle arrest at the G2/M phase, characterized by large-budded cells with a single G2/M DNA content nucleus. Crucially, sequence analysis revealed a 2 kb region homologous to SNF2/GAM1, a transcriptional regulator gene, yet functional assays confirmed NPS1’s distinct role in cell cycle control rather than transcription [1].
A pivotal discovery was the Lys792Glu mutation within a conserved ATP-binding site of NPS1’s kinase-like domain. This mutation abrogated NPS1’s ability to rescue growth defects in nps1Δ cells, proving its essential role in ATP hydrolysis [1]. By 1998, the gene was independently rediscovered as STH1 (SNF Two Homolog 1) due to its homology to Snf2/Swi2. Genetic studies of the temperature-sensitive sth1-105 allele further cemented its role in chromatin remodeling and G2/M progression [2]. The dual nomenclature (NPS1/STH1) persists, reflecting its multifaceted functional characterization.
Table 1: Key Discoveries in NPS1/STH1 Characterization
Year | Discovery | Significance |
---|---|---|
1992 | Cloning of NPS1 via complementation of growth-defective yeast mutants | Identified essential role in G2/M progression and homology to SNF2 [1] |
1992 | Lys792Glu mutation in ATP-binding domain | Confirmed ATPase activity as essential for function [1] |
1998 | Identification as STH1 component of RSC complex | Linked NPS1 to chromatin remodeling machinery [2] [4] |
2003 | sth1-105 mutant analysis at restrictive temperature | Revealed centromere chromatin defects triggering spindle checkpoint arrest [2] |
NPS1/STH1 is the catalytic ATPase subunit of the RSC (Remodeling the Structure of Chromatin) complex, a 15-subunit ATP-dependent chromatin remodeler. Structurally, NPS1 belongs to the SF2 helicase superfamily, characterized by tandem RecA-like lobes (DExx and HELICc domains) that hydrolyze ATP to translocate DNA along histones. Key domains include:
Unlike the related SWI/SNF complex, RSC is 10-fold more abundant and essential for viability. NPS1/STH1 drives RSC’s nucleosome remodeling through three primary mechanisms:
Table 2: Comparison of Yeast Chromatin Remodeling Complexes
Feature | RSC Complex | SWI/SNF Complex |
---|---|---|
Catalytic ATPase | NPS1/STH1 | Snf2/Swi2 |
Essential? | Yes | No |
Abundance | ~4405 molecules/cell [7] | ~300 molecules/cell |
Key subunits | Rsc3, Rsc30, Sth1 | Swi1, Snf5, Swi3 |
Functions | Centromere organization, DSB repair | Transcriptional activation |
The sth1-105 temperature-sensitive mutant demonstrated NPS1’s role in maintaining centromeric chromatin architecture. At restrictive temperatures, mutant cells exhibit altered nuclease sensitivity at centromeres, impairing kinetochore assembly and activating the MAD1-dependent spindle checkpoint, causing G2/M arrest [2]. This directly links NPS1-dependent chromatin remodeling to cell cycle surveillance mechanisms.
NPS1/STH1 orthologs are evolutionarily conserved across eukaryotes, underscoring their fundamental role in chromosome dynamics. In humans, the BRG1/BRM ATPases of the PBAF complex (equivalent to RSC) share 45% sequence identity with NPS1 and fulfill analogous roles in mitotic progression [5] [9]. Mechanistically, this conservation is reflected in three critical functions:
Cell Cycle Transitions:NPS1 enables G1/S and G2/M transitions by remodeling promoters of cell cycle regulators (e.g., CLN cyclins) and centromeres. Depletion causes re-replication of DNA without mitosis, indicating loss of replication-mitosis coupling [1] [2].
DNA Damage Response:RSC facilitates base excision repair (BER) by exposing damaged DNA sites. NPS1 interacts with repair machinery, and its deletion sensitizes cells to genotoxins [7] [8].
Transcriptional Control:Though distinct from SNF2, NPS1 regulates meiotic genes via RSC-dependent nucleosome displacement. This function is conserved in mammalian PBAF complexes that control differentiation-linked transcription [5] [9].
Notably, the RSC-PBAF lineage diverged early from SWI/SNF-BAF complexes, acquiring specialized roles in genome stability. The persistence of two parallel remodeling systems across fungi, flies, and mammals highlights the evolutionary optimization of chromatin regulation for cell cycle fidelity. The essentiality of NPS1/STH1 orthologs—unlike SWI/SNF ATPases—further underscores their non-redundant role in ensuring accurate chromosome segregation [4] [5] [9].
Table 3: Evolutionary Conservation of NPS1/STH1 Orthologs
Organism | Ortholog | Complex | Essential Function |
---|---|---|---|
S. cerevisiae | NPS1/STH1 | RSC | G2/M progression, centromere integrity |
D. melanogaster | Brm | PBAP | Mitotic chromatin condensation |
H. sapiens | BRG1/BRM | PBAF | Retinoblastoma pathway regulation |
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